molecular formula C6H4BrN3 B13121022 5-(Bromomethyl)pyrimidine-2-carbonitrile CAS No. 2209893-51-4

5-(Bromomethyl)pyrimidine-2-carbonitrile

Cat. No.: B13121022
CAS No.: 2209893-51-4
M. Wt: 198.02 g/mol
InChI Key: IUACZWUXZJEVFK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromomethyl group at the 5-position and a carbonitrile group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 5-bromo-2-chloropyrimidine with sodium cyanide in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (DMSO) and water. The reaction mixture is stirred overnight, followed by extraction with ether and purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxides in solvents like DMSO or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an aminomethylpyrimidine derivative, while oxidation can produce a corresponding pyrimidine oxide.

Scientific Research Applications

5-(Bromomethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes such as tyrosine kinases by binding to their active sites. This binding can disrupt the enzyme’s function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to form covalent bonds with nucleophiles also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)pyrimidine-2-carbonitrile is unique due to the presence of both a bromomethyl and a carbonitrile group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(bromomethyl)pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUACZWUXZJEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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